molecular formula C18H14ClF3N2O4 B2552163 methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1781254-31-6

methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

Cat. No.: B2552163
CAS No.: 1781254-31-6
M. Wt: 414.77
InChI Key: OUANSUMLFYKXES-VIZOYTHASA-N
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Description

Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate is a useful research compound. Its molecular formula is C18H14ClF3N2O4 and its molecular weight is 414.77. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate and its derivatives are instrumental in the preparation of heterocyclic systems. For instance, derivatives of this compound have been used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one, showcasing the compound's utility in creating a variety of biologically relevant structures (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, its role in synthesizing polysubstituted pyridines and bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridine further illustrates its importance in the development of compounds with potential therapeutic applications (Abu-Shanab et al., 1994).

Catalytic Activity in Organic Synthesis

The compound is also significant in catalysis, as indicated by research on palladium(II) complexes involving similar structures. These complexes exhibit high catalytic activity for the Heck reaction, an essential process for forming carbon-carbon bonds in the synthesis of complex organic molecules (Das, Rao, & Singh, 2009). Such findings underscore the compound's potential as a cornerstone in developing new catalytic systems for efficient organic synthesis.

Novel Inhibitors and Agrochemical Applications

Moreover, this compound's derivatives have been studied for their role as protoporphyrinogen IX oxidase inhibitors, highlighting its relevance in designing new herbicides with specific modes of action (Li et al., 2005). This demonstrates its utility not only in medicinal chemistry but also in agricultural sciences, providing a foundation for the development of novel agrochemicals.

Properties

IUPAC Name

methyl (E)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-9H,1-2H3,(H,24,25)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUANSUMLFYKXES-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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